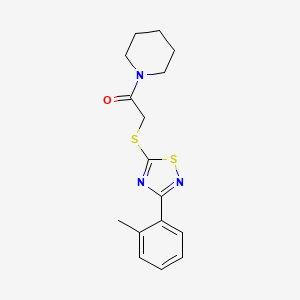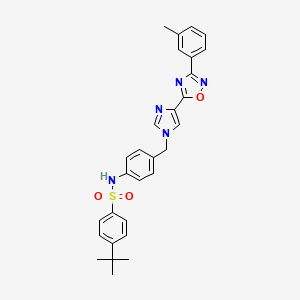
(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate” is also known as Upamostat . It is a small molecule that has been used in trials studying the treatment of Pancreatic Cancer . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also contains 1 (thio-) carbamate (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Aplicaciones Científicas De Investigación
The compound (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate is characterized by its unique molecular structure, where the piperazine ring adopts a chair conformation. This molecule is notable for its E conformation across the C=N double bond, positioning the –OH group and the piperazine ring trans to one another. Intriguingly, the H atom of the hydroxy group is oriented away from the NH2 group, facilitating an intramolecular N—H⋯O contact involving the NH2 group and the oxime O atom. In its crystalline form, molecules are interconnected via strong N—H⋯O and O—H⋯N hydrogen bonds. These bonds form intricate tetrameric units through alternating R 2 2(6) and C(9) motifs, culminating in the formation of R 4 4(28) motifs within the crystal structure. This detailed understanding of the compound's molecular and crystallographic properties provides a foundational basis for exploring its scientific research applications beyond the excluded areas of drug use, dosage, and side effects (S. Sreenivasa et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate with hydroxylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate and hydroxylamine hydrochloride in a suitable solvent (e.g. methanol).", "Add the base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Monitor the reaction progress by TLC or other suitable analytical method.", "Once the reaction is complete, isolate the product by filtration or other suitable method.", "Purify the product by recrystallization or other suitable method." ] } | |
Número CAS |
137499-44-6 |
Fórmula molecular |
C10H20N4O3 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
tert-butyl 4-[(hydroxyhydrazinylidene)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)14-6-4-13(5-7-14)8-11-12-16/h8,12,16H,4-7H2,1-3H3 |
Clave InChI |
AAPVWXIEDRNDKM-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(CC1)/C=N/NO |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=NO)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C=NNO |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,3-benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2854280.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2854281.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2854283.png)
![2,6-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2854287.png)

![N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2854290.png)







![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2854302.png)